N-(4-Phenylpiperazine-1-carbonyl)adamantane-1-carboxamide
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Overview
Description
N-(4-Phenylpiperazine-1-carbonyl)adamantane-1-carboxamide is a complex organic compound that combines the structural features of adamantane and piperazine. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while piperazine is a heterocyclic organic compound with diverse pharmacological properties. The combination of these two moieties results in a compound with unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenylpiperazine-1-carbonyl)adamantane-1-carboxamide typically involves the following steps:
Formation of Adamantane Derivative: Adamantane is first functionalized to introduce a carboxyl group, forming adamantane-1-carboxylic acid.
Coupling with Piperazine: The adamantane-1-carboxylic acid is then coupled with 4-phenylpiperazine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-Phenylpiperazine-1-carbonyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the adamantane or piperazine moieties are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-Phenylpiperazine-1-carbonyl)adamantane-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as antiviral, anticancer, and neuroprotective effects.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets, particularly those involving piperazine and adamantane derivatives.
Material Science: The unique structural properties of the compound make it useful in the development of novel materials, including polymers and nanomaterials.
Catalysis: The compound’s stability and reactivity are explored in catalytic processes, including organic synthesis and industrial catalysis.
Mechanism of Action
The mechanism of action of N-(4-Phenylpiperazine-1-carbonyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The piperazine moiety can interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity. The adamantane moiety contributes to the compound’s stability and ability to penetrate biological membranes. Together, these features enable the compound to exert its effects on cellular processes, including signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-Phenylpiperazine-1-carboxamide: Lacks the adamantane moiety, resulting in different pharmacological properties.
4-Cyclopentyl-N-phenylpiperazine-1-carboxamide: Contains a cyclopentyl group instead of adamantane, leading to variations in stability and reactivity.
Uniqueness
N-(4-Phenylpiperazine-1-carbonyl)adamantane-1-carboxamide is unique due to the combination of adamantane and piperazine moieties. This combination imparts distinct structural, chemical, and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H29N3O2 |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-(adamantane-1-carbonyl)-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C22H29N3O2/c26-20(22-13-16-10-17(14-22)12-18(11-16)15-22)23-21(27)25-8-6-24(7-9-25)19-4-2-1-3-5-19/h1-5,16-18H,6-15H2,(H,23,26,27) |
InChI Key |
AHKGTJOUVHMRRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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